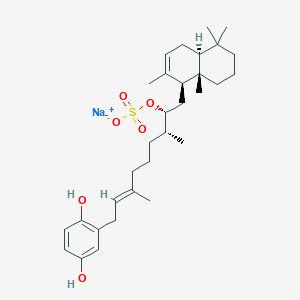

Halisulfate 1, (rel)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件: ハリスルフェート1は、主にHippospongia属などの海洋海綿から単離されます . 抽出プロセスには、海綿標本をアセトンに浸した後、メタノールに浸すことが含まれます . 次に、抽出物をクロマトグラフィー技術にかけ、ハリスルフェート1を精製します .

工業生産方法: 現在、ハリスルフェート1の大規模工業生産方法は存在しません。 この化合物は、主に海洋海綿からの天然抽出によって得られます .

化学反応の分析

反応の種類: ハリスルフェート1は、以下の化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物には、ハリスルフェート1のさまざまな酸化、還元、および置換誘導体があります .

科学研究の応用

ハリスルフェート1は、いくつかの科学研究に適用されています。

科学的研究の応用

Agricultural Applications

Crop Protection Against Fungal Infections

Halisulfate 1 has demonstrated significant efficacy as an inhibitor of isocitrate lyase (ICL), which plays a crucial role in the pathogenicity of certain fungi. A study showed that when applied to rice plants infected with the fungus Magnaporthe grisea, halisulfate 1 reduced disease severity significantly. The treatment's effectiveness was comparable to that of a knockout mutant lacking ICL, suggesting its potential as a biopesticide in agricultural practices aimed at protecting crops from fungal infections .

| Parameter | Control | Halisulfate Treatment |

|---|---|---|

| Disease Severity (%) | 80 | 30 |

| Appressorium Formation (%) | 70 | 20 |

Pharmaceutical Applications

Inhibition of Viral Helicases

Research has identified halisulfate 1 as part of a group of compounds that inhibit NS3 helicase, an enzyme critical for the replication of the hepatitis C virus (HCV). Halisulfate 1, along with other derivatives, was shown to inhibit various activities of NS3 helicase in a dose-dependent manner. The IC50 values for these compounds indicate their potential as antiviral agents .

| Compound | IC50 (µM) |

|---|---|

| Halisulfate 1 | 4 |

| Halisulfate 3 | 3 |

Biochemical Research

Serine Protease Inhibition

In biochemical studies, halisulfate 1 has been isolated alongside other compounds from marine organisms and characterized for its ability to inhibit serine proteases. This activity is significant in various biological processes and diseases where serine proteases are involved .

Structural Insights and Mechanisms

Recent studies have provided insights into the molecular structure and binding mechanisms of halisulfates. Molecular docking experiments have shown that halisulfates fit snugly within the active sites of various enzymes, including β-lactamases, indicating their potential as inhibitors in antibiotic resistance scenarios .

Case Study 1: Agricultural Efficacy

In a controlled field trial, rice plants treated with halisulfate 1 exhibited a marked reduction in infection rates from M. grisea. The study highlighted that halisulfate treatment not only reduced symptoms but also improved overall plant health metrics compared to untreated controls.

Case Study 2: Antiviral Activity

A laboratory study focused on the antiviral properties of halisulfate derivatives found that they effectively inhibited HCV replication in vitro. The results suggested that these compounds could be developed into therapeutic agents for treating hepatitis C.

作用機序

ハリスルフェート1は、グリオキシル酸回路に不可欠な酵素であるイソクエン酸リアーゼを阻害することで効果を発揮します . この阻害は回路を破壊し、C2化合物をC4ジカルボン酸に変換することを防ぎます . この化合物は、C型肝炎ウイルスNS3ヘリカーゼのATPアーゼ、RNA結合、およびセリンプロテアーゼ活性も阻害します .

類似の化合物との比較

ハリスルフェート1は、セスタテルペン類に属します。類似の化合物には以下のようなものがあります。

ハリスルフェート2: 同様の阻害活性を持つ別のセスタテルペン硫酸塩です.

ハリスルフェート3-5: これらの化合物もセスタテルペン類に属し、さまざまな程度の生物活性を示しています.

スバニン: ハリスルフェート1よりも活性は低いセスタテルペンです.

類似化合物との比較

Halisulfate 1 belongs to the sesterterpene class of compounds. Similar compounds include:

特性

分子式 |

C31H47NaO6S |

|---|---|

分子量 |

570.8 g/mol |

IUPAC名 |

sodium;[(E,2R,3R)-1-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-9-(2,5-dihydroxyphenyl)-3,7-dimethylnon-7-en-2-yl] sulfate |

InChI |

InChI=1S/C31H48O6S.Na/c1-21(11-13-24-19-25(32)14-15-27(24)33)9-7-10-23(3)28(37-38(34,35)36)20-26-22(2)12-16-29-30(4,5)17-8-18-31(26,29)6;/h11-12,14-15,19,23,26,28-29,32-33H,7-10,13,16-18,20H2,1-6H3,(H,34,35,36);/q;+1/p-1/b21-11+;/t23-,26+,28-,29+,31-;/m1./s1 |

InChIキー |

MWESFEYZPAHLCJ-NHDYRKAGSA-M |

異性体SMILES |

CC1=CC[C@@H]2[C@@]([C@H]1C[C@H]([C@H](C)CCC/C(=C/CC3=C(C=CC(=C3)O)O)/C)OS(=O)(=O)[O-])(CCCC2(C)C)C.[Na+] |

正規SMILES |

CC1=CCC2C(CCCC2(C1CC(C(C)CCCC(=CCC3=C(C=CC(=C3)O)O)C)OS(=O)(=O)[O-])C)(C)C.[Na+] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。